molecular formula C12H5Br5O B1432782 2,3,3',5,5'-Pentabromodiphenyl ether CAS No. 446254-74-6

2,3,3',5,5'-Pentabromodiphenyl ether

Cat. No.: B1432782
CAS No.: 446254-74-6
M. Wt: 564.7 g/mol
InChI Key: PCHDCOXHJBWEPW-UHFFFAOYSA-N
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Description

2,3,3',5,5'-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). It is widely used in various industrial applications to enhance the fire resistance of materials such as textiles, plastics, and electronic components.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3',5,5'-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the benzene rings.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of temperature, pressure, and the concentration of reactants to achieve high yields and purity. The resulting product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2,3,3',5,5'-Pentabromodiphenyl ether can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Halogen exchange reactions can be performed using different halogenating agents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of diphenylmethanol or other reduced derivatives.

  • Substitution: Introduction of different halogens or other substituents at the bromine positions.

Scientific Research Applications

2,3,3',5,5'-Pentabromodiphenyl ether has been extensively studied for its applications in various fields:

  • Chemistry: Used as a model compound in the study of bromination reactions and the behavior of brominated organic compounds.

  • Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.

  • Medicine: Studied for its potential toxicological effects and its impact on human health.

  • Industry: Employed as a flame retardant in the manufacture of consumer products, building materials, and electronic devices.

Mechanism of Action

The mechanism by which 2,3,3',5,5'-Pentabromodiphenyl ether exerts its effects involves its interaction with biological systems. It is known to disrupt endocrine function by mimicking or interfering with the action of natural hormones, particularly thyroid hormones. The compound binds to thyroid hormone receptors, leading to altered gene expression and physiological effects.

Molecular Targets and Pathways Involved:

  • Thyroid Hormone Receptors: Binding to these receptors affects thyroid hormone signaling pathways.

  • Gene Expression: Altered expression of genes involved in metabolism, growth, and development.

Comparison with Similar Compounds

  • 2,2',4,4',5,5'-Hexabromodiphenyl ether

  • 2,2',3,3',4,4',5,5'-Octabromodiphenyl ether

  • 2,2',3,4,4',5,5'-Heptabromodiphenyl ether

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Properties

IUPAC Name

1,2,5-tribromo-3-(3,5-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-1-7(14)3-9(2-6)18-11-5-8(15)4-10(16)12(11)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHDCOXHJBWEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)OC2=C(C(=CC(=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879923
Record name BDE-111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-74-6
Record name 2,3,3',5,5'-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',5,5'-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U8OM59KJZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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